2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide
Description
2-Amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide (CAS 646056-31-7) is a stereochemically defined compound featuring a benzylpyrrolidine core linked to a cyclopropyl-substituted propanamide backbone. Its structure includes:
- A (2S)-1-benzylpyrrolidin-2-yl group, contributing rigidity and chiral specificity.
- A cyclopropyl moiety, which enhances metabolic stability by resisting oxidative degradation.
- A propanamide bridge with dual substitution (amino and cyclopropyl groups), modulating solubility and target interactions.
This compound is synthesized via multi-step reactions involving chiral precursors, as outlined in commercial specifications (e.g., Parchem Chemicals) . Typical specifications include ≥95% purity and compatibility with polar aprotic solvents, though detailed solubility data remain proprietary .
Properties
Molecular Formula |
C18H27N3O |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)13-17-8-5-11-20(17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14?,17-/m0/s1 |
InChI Key |
QCEPSFNEGREPPM-JRZJBTRGSA-N |
Isomeric SMILES |
CC(C(=O)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES |
CC(C(=O)N(CC1CCCN1CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through a series of reactions involving cyclopropyl halides and appropriate nucleophiles.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Protein-Templated Reaction Studies
Two closely related compounds, 17 and 18 , were synthesized in a 2017 study (Ünver et al.) using Boc-L-Trp, phenethylamine, cyclopropanecarboxaldehyde, and benzyl isocyanate as precursors . Below is a comparative analysis:
Key Observations
Stereochemical Complexity : The target compound’s (2S)-benzylpyrrolidine group introduces conformational constraints absent in Compounds 17 and 18, which lack rigid bicyclic systems. This may enhance binding selectivity in chiral environments.
Synthetic Efficiency: Compound 18’s higher yield (61% vs. 40% for 17) suggests that tert-butylamino substitution reduces steric hindrance during cyclization compared to phenethyl groups .
Metabolic Stability : The cyclopropyl group in all three compounds confers resistance to cytochrome P450 oxidation, though the target compound’s lack of heteroaromatic rings (e.g., indole/imidazole) may further reduce metabolic liabilities.
Biological Activity
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropylpropanamide is a complex organic compound notable for its potential biological activities, particularly in pharmacological contexts. This compound features a unique structure that includes an amino group, a cyclopropyl moiety, and a benzylpyrrolidine substitution. Understanding its biological activity is crucial for its application in drug development, especially concerning neurological disorders.
- Molecular Formula: C17H27N3O
- Molecular Weight: 289.4 g/mol
- IUPAC Name: this compound
The compound's chiral nature allows for stereoselective interactions with biological targets, which can significantly influence its pharmacological properties.
Research indicates that this compound may interact with various neurotransmitter systems. Its binding affinity to specific receptors can modulate their activity, potentially offering therapeutic benefits for conditions such as anxiety and depression. The compound's ability to influence receptor activity highlights its importance in the development of new therapeutic agents.
Pharmacological Studies
Several studies have explored the biological activity of this compound:
-
Neurotransmitter Interaction:
- The compound has been shown to influence neurotransmitter systems, particularly those related to mood regulation. Its potential as an anxiolytic or antidepressant agent is under investigation due to its ability to modulate receptor activity.
- Anticonvulsant Properties:
-
ADME-Tox Profiles:
- Preliminary studies on the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles indicate that this compound possesses favorable characteristics for further development. It shows good permeability and metabolic stability, with no significant hepatotoxicity observed in preliminary tests .
Table 1: Summary of Biological Activities
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide | Chiral amide with bromine substituent | Enhanced reactivity due to bromine |
| N-Benzyl-N-ethylpropanamide | Lacks halogen substituent | More stable, less reactive |
| 2-Amino-N-(4-bromobenzyl)-N-methylpropanamide | Different bromine position | May exhibit different biological activity |
This comparison illustrates how the unique structural features of this compound contribute to its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
